Pomalidomide-PEG1-C2-COOH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

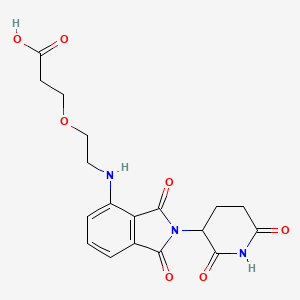

3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O7/c22-13-5-4-12(16(25)20-13)21-17(26)10-2-1-3-11(15(10)18(21)27)19-7-9-28-8-6-14(23)24/h1-3,12,19H,4-9H2,(H,23,24)(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCGXOBFROXMLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Pomalidomide-PEG1-C2-COOH: A Core Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-PEG1-C2-COOH is a fundamental building block in the rapidly advancing field of targeted protein degradation (TPD). As a bifunctional molecule, it incorporates the potent E3 ubiquitin ligase ligand, pomalidomide (B1683931), connected to a short polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This strategic design allows for its conjugation to a target protein-specific ligand, creating a Proteolysis Targeting Chimera (PROTAC). The resulting PROTAC hijacks the cell's natural protein disposal machinery to selectively eliminate proteins of interest, offering a powerful therapeutic modality for a range of diseases, including cancer. This technical guide provides a comprehensive overview of the mechanism of action, synthesis, and application of this compound in the development of novel PROTAC degraders, supported by quantitative data and detailed experimental protocols.

Core Concept: The PROTAC Approach and the Role of this compound

PROTACs are heterobifunctional molecules engineered to bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.

This compound serves as a crucial E3 ligase-recruiting component in PROTAC design. Its mechanism of action is centered on the following key features:

-

Pomalidomide Moiety: This portion of the molecule is a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] By binding to CRBN, it effectively recruits the entire ubiquitination machinery.

-

PEG1 Linker: The short, flexible polyethylene glycol linker provides the necessary spacing between the pomalidomide and the target protein ligand. The length and composition of the linker are critical for optimal ternary complex formation (the complex between the PROTAC, target protein, and E3 ligase) and subsequent degradation efficiency.

-

Terminal Carboxylic Acid (COOH): This functional group provides a convenient chemical handle for conjugation to a ligand that binds to the protein of interest (POI). This conjugation is typically achieved through amide bond formation.

The overall mechanism is a catalytic cycle where a single PROTAC molecule can induce the degradation of multiple target protein molecules.

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by a PROTAC synthesized from this compound and its subsequent experimental validation follow a well-defined path.

References

Pomalidomide-PEG1-C2-COOH: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-PEG1-C2-COOH is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule serves as a bifunctional linker-ligand conjugate, incorporating the high-affinity pomalidomide (B1683931) moiety for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, connected to a single polyethylene (B3416737) glycol (PEG) unit and terminating in a carboxylic acid. This terminal acid group provides a versatile handle for conjugation to a target protein ligand, enabling the creation of a heterobifunctional PROTAC. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, its role in the PROTAC mechanism of action, and detailed experimental protocols for its synthesis and conjugation.

Introduction to this compound

This compound is a synthetic chemical compound designed specifically for the modular construction of PROTACs. It is classified as an E3 ligase ligand-linker conjugate.[1] The pomalidomide component is a well-characterized immunomodulatory imide drug (IMiD) that binds with high affinity to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] The PEG1 linker provides a short, flexible, and hydrophilic spacer, which can be critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The terminal carboxylic acid allows for straightforward covalent linkage to a primary or secondary amine on a target protein ligand via standard amide bond formation chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₉N₃O₇ | [3] |

| Molecular Weight | 389.36 g/mol | [3] |

| CAS Number | 2139348-60-8 | [3] |

| Appearance | Yellow to brown solid | MedChemExpress |

| Solubility | DMSO: ≥ 125 mg/mL (321.04 mM) | [3] |

| Storage | 4°C, stored under nitrogen, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |

Role in PROTAC-Mediated Protein Degradation

PROTACs are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. This compound is a critical component in the construction of CRBN-recruiting PROTACs.

The mechanism of action for a PROTAC synthesized using this building block can be summarized as follows:

-

Ternary Complex Formation : The PROTAC, by virtue of its two distinct ligands, facilitates the formation of a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity.

-

Ubiquitination : Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.

-

Catalytic Cycle : After the degradation of the target protein, the PROTAC is released and can engage another target protein and E3 ligase, thus acting catalytically.

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation.

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Data

While specific quantitative data for a PROTAC directly utilizing this compound is limited in the public domain, data from a closely related compound, Pomalidomide-PEG1-C2-N3, used to create a selective CDK6 PROTAC degrader (CP-10), provides a relevant benchmark for expected potency.

| PROTAC Component | Target Protein | DC₅₀ (nM) | Cell Line | Reference |

| Pomalidomide-PEG1-C2-N₃ | CDK6 | 2.1 | Not Specified | [5] |

DC₅₀ (Degradation Concentration 50) is the concentration of the PROTAC that induces 50% degradation of the target protein.

Experimental Protocols

Synthesis of this compound

The synthesis of pomalidomide-conjugates is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The following is a representative protocol based on established methods.

Materials:

-

4-Fluorothalidomide

-

3-(2-Aminoethoxy)propanoic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add 3-(2-aminoethoxy)propanoic acid (1.1 eq).

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 130°C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or preparative HPLC to yield this compound.

Note: Reaction conditions, particularly temperature and time, may require optimization.

Conjugation to a Target Protein Ligand (Amide Coupling)

The carboxylic acid moiety of this compound can be coupled to a primary or secondary amine on a target protein ligand using standard peptide coupling reagents.

Materials:

-

This compound

-

Amine-containing target protein ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the amine-containing target protein ligand (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) to the solution.

-

Add DIPEA (2.0-3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC conjugate by preparative HPLC.

The following diagram illustrates the experimental workflow for the synthesis and conjugation of this compound.

Caption: Workflow for the synthesis of this compound and its subsequent conjugation.

Case Study: RALY-PROTAC

A recent study demonstrated the successful application of this compound in the development of a peptide-based PROTAC targeting the RNA-binding protein RALY, which is overexpressed in hepatocellular carcinoma (HCC).[6] The FIP-2 peptide, which binds to RALY, was conjugated to this compound to create "RALY-PROTAC". This novel PROTAC was shown to significantly degrade the RALY protein in HCC cells, leading to decreased cell proliferation.[6] This case study highlights the utility of this compound in creating targeted protein degraders for cancer therapy.

The specific signaling pathway for the RALY-PROTAC is depicted below.

Caption: Signaling pathway of RALY-PROTAC leading to RALY degradation and reduced cell proliferation.

Conclusion

This compound is a versatile and indispensable tool for researchers engaged in the design and synthesis of PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand and a flexible linker with a reactive handle, facilitates the rapid and efficient construction of novel protein degraders. A thorough understanding of its properties and the experimental protocols for its use will empower scientists to accelerate the development of the next generation of targeted therapeutics.

References

- 1. O-GlcNAcylated RALY Contributes to Hepatocellular Carcinoma Cells Proliferation by Regulating USP22 mRNA Nuclear Export - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PTGES3 proteolysis using the liposomal peptide-PROTAC approach - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-PEG1-C2-COOH: A Core Component in PROTAC Technology for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[1] Pomalidomide, an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently incorporated into PROTAC design.[2] Pomalidomide-PEG1-C2-COOH is a readily available chemical tool that provides the CRBN-recruiting moiety and a flexible linker with a terminal carboxylic acid for straightforward conjugation to a ligand for a protein of interest.[3][4] This guide details the role and application of this compound in PROTAC technology.

The Role of Pomalidomide in PROTAC Technology

Pomalidomide functions as the E3 ligase-recruiting ligand in a PROTAC. It binds to Cereblon (CRBN), a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[5] This interaction is crucial for bringing the E3 ligase machinery in close proximity to the target protein, facilitating the transfer of ubiquitin and subsequent proteasomal degradation. The choice of the E3 ligase ligand can significantly impact the efficacy and selectivity of the resulting PROTAC.[6]

This compound: Structure and Utility

This compound is a conjugate that incorporates the pomalidomide-based Cereblon ligand and a 1-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid.[3][4] This structure offers several advantages for PROTAC development:

-

Established CRBN Ligand: Pomalidomide is a potent and well-characterized binder of CRBN.

-

Flexible Linker: The PEG linker provides flexibility, which is often crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Reactive Handle: The terminal carboxylic acid (COOH) group provides a convenient point of attachment for conjugation to a ligand for the protein of interest, typically through amide bond formation.

Quantitative Data on Pomalidomide-Based PROTACs

| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Reference |

| CP-10 | CDK6 | Pomalidomide | PEG1-C2-N3 | 2.1 nM | Not Reported | Not Reported | [7] |

| Compound 16 | EGFR | Pomalidomide | Not Specified | 32.9 nM | 96% | A549 | [8] |

| ZQ-23 | HDAC8 | Pomalidomide | Not Specified | 147 nM | 93% | Not Reported | [9] |

Signaling Pathways Modulated by Pomalidomide-Based PROTACs

Pomalidomide-based PROTACs can be designed to target key proteins in various signaling pathways implicated in disease. Two prominent examples are the PI3K/Akt/mTOR and EGFR signaling pathways, which are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[2] Designing PROTACs to degrade key components of this pathway, such as PI3K or mTOR, is a promising therapeutic strategy.[10][11]

Caption: PROTAC-mediated degradation of PI3K in the PI3K/Akt/mTOR pathway.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway plays a critical role in regulating cell proliferation, differentiation, and survival.[12] Aberrant EGFR signaling is a hallmark of many cancers, making it an attractive target for PROTAC-mediated degradation.[8][13]

Caption: PROTAC-mediated degradation of EGFR in the EGFR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize pomalidomide-based PROTACs.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the POI-PROTAC-CRBN ternary complex.[14][15][16]

Materials:

-

Cells expressing the protein of interest (POI) and CRBN.

-

Pomalidomide-based PROTAC.

-

Proteasome inhibitor (e.g., MG132).

-

Ice-cold PBS.

-

Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).

-

Anti-CRBN antibody for immunoprecipitation.

-

Control IgG antibody.

-

Protein A/G agarose (B213101) beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

2x Laemmli sample buffer.

-

Primary antibodies against the POI and CRBN for Western blotting.

-

HRP-conjugated secondary antibodies.

-

ECL substrate.

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the pomalidomide-based PROTAC at the desired concentration and a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours). To observe the ternary complex without subsequent degradation, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding the PROTAC.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in non-denaturing lysis buffer.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates and normalize all samples.

-

Immunoprecipitation:

-

Incubate the normalized lysates with an anti-CRBN antibody or a control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specific binders.

-

Elution: Resuspend the beads in 2x Laemmli sample buffer and boil to elute and denature the proteins.

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the POI and CRBN.

-

Incubate with HRP-conjugated secondary antibodies and visualize with an ECL substrate.

-

Expected Outcome: An increased amount of the POI co-immunoprecipitated with CRBN in the PROTAC-treated sample compared to the vehicle control indicates the formation of the ternary complex.

Caption: Experimental workflow for Co-Immunoprecipitation.

In Vitro Ubiquitination Assay

This assay directly measures the ability of the PROTAC to induce ubiquitination of the POI by the CRL4-CRBN E3 ligase complex.[5][6][17]

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1).

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2).

-

Recombinant CRL4-CRBN E3 ligase complex.

-

Recombinant POI.

-

Ubiquitin.

-

ATP.

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

-

Pomalidomide-based PROTAC.

-

2x Laemmli sample buffer.

-

Primary antibody against the POI.

-

HRP-conjugated secondary antibody.

-

ECL substrate.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, assemble the ubiquitination reaction mixture containing the reaction buffer, ATP, ubiquitin, E1, E2, CRL4-CRBN, and the POI.

-

Initiate Reaction: Add the pomalidomide-based PROTAC (or DMSO as a vehicle control) to the reaction mixture to a final desired concentration.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Quench Reaction: Stop the reaction by adding 2x Laemmli sample buffer and boiling.

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against the POI.

-

Incubate with an HRP-conjugated secondary antibody and visualize with an ECL substrate.

-

Expected Outcome: The appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified POI in the PROTAC-treated lane indicates polyubiquitination.

Caption: Workflow for the in vitro ubiquitination assay.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs that harness the CRBN E3 ligase for targeted protein degradation. Its well-defined structure, incorporating a potent CRBN ligand and a flexible linker with a convenient conjugation handle, facilitates the rapid development of novel protein degraders. The experimental protocols and signaling pathway information provided in this guide offer a framework for the design, synthesis, and characterization of pomalidomide-based PROTACs, enabling researchers to explore this exciting therapeutic modality for a wide range of diseases.

References

- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 2. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01251A [pubs.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pomalidomide-PEG1-C2-COOH: A Core Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and application of Pomalidomide-PEG1-C2-COOH, a key E3 ligase ligand-linker conjugate utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the molecule's chemical and physical properties, provides representative experimental protocols for its use, and illustrates its mechanism of action within the context of targeted protein degradation.

Core Molecular Structure and Properties

This compound is a bifunctional molecule that incorporates the immunomodulatory drug (IMiD) pomalidomide (B1683931), which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a short polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid.[1][2] This terminal carboxylic acid provides a versatile chemical handle for conjugation to a ligand that binds to a target protein of interest, thus forming a PROTAC.

The fundamental role of this molecule is to engage the CRBN component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, a key player in the cell's natural protein disposal machinery.[3] By incorporating this compound into a PROTAC, researchers can hijack this system to induce the ubiquitination and subsequent proteasomal degradation of specific disease-causing proteins.

Chemical and Physical Data:

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₉N₃O₇ | [4] |

| Molecular Weight | 389.36 g/mol | [4] |

| CAS Number | 2139348-60-8 | [4] |

| Appearance | Yellow to brown solid | N/A |

| Purity | ≥99% | N/A |

| SMILES | O=C(O)CCOCCNC1=C(C(N(C2C(NC(CC2)=O)=O)C3=O)=O)C3=CC=C1 | N/A |

Solubility Data:

| Solvent | Concentration | Notes | Reference |

| DMSO | 125 mg/mL (321.04 mM) | Requires sonication | [4] |

| In Vivo Formulation 1 | ≥ 2.08 mg/mL (5.34 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [5] |

| In Vivo Formulation 2 | ≥ 2.08 mg/mL (5.34 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline) | [5] |

Mechanism of Action in Targeted Protein Degradation

When incorporated into a PROTAC, this compound facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Caption: PROTAC mechanism of action.

Experimental Protocols

Representative Synthesis of a Pomalidomide-Based PROTAC

This protocol outlines a general workflow for the synthesis of a PROTAC using this compound and a hypothetical target protein ligand containing a free amine.

Caption: General PROTAC synthesis workflow.

Materials:

-

This compound

-

Target protein ligand with a primary or secondary amine

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Reverse-phase HPLC for purification

Procedure:

-

Activation: Dissolve this compound (1.0 eq), the coupling agent (1.1 eq), and the organic base (2.0 eq) in the anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add the target protein ligand (1.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Cereblon Binding Assay (Fluorescence Polarization)

This protocol describes a method to determine the binding affinity of this compound to the CRBN-DDB1 complex. This is a competitive binding assay using a fluorescently labeled thalidomide (B1683933) probe.[2]

Materials:

-

Recombinant human CRBN-DDB1 complex

-

Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

-

This compound

-

Pomalidomide (as a positive control)

-

Black, low-binding 384-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and the pomalidomide positive control in the assay buffer.

-

Reaction Setup: In the 384-well plate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no enzyme" controls.

-

Enzyme Addition: Add the CRBN-DDB1 complex to all wells except the "no enzyme" control.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Probe Addition: Add the fluorescently labeled thalidomide probe to all wells.

-

Final Incubation: Incubate for an additional 90 minutes at room temperature, protected from light, with gentle shaking.

-

Measurement: Measure the fluorescence polarization using a microplate reader.

-

Data Analysis: Plot the fluorescence polarization values against the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Application and Performance Data

This compound is a versatile building block for the synthesis of PROTACs targeting a wide range of proteins. The efficiency of the resulting PROTAC in degrading its target is influenced by the entire structure of the PROTAC, including the target ligand and the linker. However, the pomalidomide moiety and the PEG linker have been successfully used in the development of potent degraders.

For instance, a PROTAC (CP-10) utilizing a similar linker, Pomalidomide-PEG1-C2-N3, demonstrated potent and selective degradation of CDK6 with a DC₅₀ of 2.1 nM.[6] The parent pomalidomide molecule has a reported IC₅₀ for CRBN binding of 1.2 µM in a TR-FRET assay.[7]

Conclusion

This compound is a critical reagent for researchers engaged in the field of targeted protein degradation. Its well-defined structure, with a potent Cereblon-binding moiety and a functionalizable linker, provides a reliable starting point for the development of novel PROTACs against a multitude of therapeutic targets. The protocols and data presented in this guide offer a foundation for the successful application of this molecule in drug discovery and chemical biology research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biopharma.co.uk [biopharma.co.uk]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-PEG1-C2-COOH: A Technical Guide to a Core CRBN E3 Ligase Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of many successful PROTACs is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein, marking it for degradation by the proteasome.

Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), is a well-established, high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide focuses on a key derivative, Pomalidomide-PEG1-C2-COOH, a bifunctional molecule that incorporates the pomalidomide core, a short PEG linker, and a terminal carboxylic acid. This structure provides a versatile building block for the synthesis of PROTACs, enabling the conjugation of a wide array of target protein ligands. This document provides an in-depth overview of its mechanism of action, quantitative binding and degradation data for related compounds, detailed experimental protocols for its characterization, and visual representations of the underlying biological and experimental workflows.

Core Concepts and Mechanism of Action

This compound functions as the CRBN-recruiting arm of a PROTAC. The pomalidomide moiety binds to the substrate receptor CRBN, a component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] The terminal carboxylic acid allows for the covalent attachment of a ligand for a protein of interest (POI) via a linker. The resulting PROTAC, once introduced into a cellular system, facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase complex.[3] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][4] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[3]

Data Presentation

Table 1: Binding Affinities of Pomalidomide to CRBN

| Compound | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| Pomalidomide | Fluorescence Polarization | 156.6 | 264.8 | [5] |

| Pomalidomide | TR-FRET | - | 6.4 | [5] |

| Pomalidomide | Isothermal Titration Calorimetry | ~157 | - |

Table 2: Degradation Efficacy of a PROTAC Utilizing a Pomalidomide-PEG1-C2 Core

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Used | Reference |

| CP-10 | CDK6 | - | 2.1 | Not Reported | Pomalidomide-PEG1-C2-N3 | [4][6][7] |

Note: The DC50 value is for a PROTAC constructed with an azide-terminated linker, which is structurally analogous to the carboxylic acid-terminated linker and serves as a strong indicator of potential efficacy.

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of PROTACs synthesized using this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CRBN Binding

This assay is used to determine the binding affinity of the PROTAC to the CRBN E3 ligase.

Materials:

-

Recombinant His-tagged CRBN/DDB1 complex

-

GST-tagged Protein of Interest (POI)

-

Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore)

-

Fluorescently labeled tracer for CRBN (e.g., BODIPY-pomalidomide) (acceptor fluorophore)

-

PROTAC synthesized with this compound

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA, 0.01% Tween-20, pH 7.4)

-

384-well, low-volume, black assay plates

-

TR-FRET-capable plate reader

Procedure:

-

Prepare a serial dilution of the PROTAC in assay buffer.

-

In a 384-well plate, add the PROTAC dilutions.

-

Add the His-CRBN/DDB1 complex to each well at a final concentration optimized for the assay (e.g., 5 nM).

-

Add the fluorescently labeled CRBN tracer at its Kd concentration.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Add the Tb-conjugated anti-GST antibody to each well.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the results against the PROTAC concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR can be used to measure the kinetics and affinity of the binary and ternary complexes.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant His-tagged CRBN/DDB1 complex

-

Recombinant POI

-

PROTAC synthesized with this compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the His-CRBN/DDB1 complex onto the sensor chip surface via amine coupling.

-

Inject a series of concentrations of the PROTAC over the surface to measure the binary interaction with CRBN.

-

Regenerate the surface.

-

To measure ternary complex formation, pre-incubate the PROTAC with a constant concentration of the POI.

-

Inject the PROTAC/POI mixture over the CRBN-immobilized surface at various PROTAC concentrations.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for both binary and ternary interactions.

Cellular Degradation Assay via Western Blot

This assay quantifies the degradation of the target protein in a cellular context.

Materials:

-

Cell line expressing the POI

-

PROTAC synthesized with this compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC or DMSO for a specified time course (e.g., 4, 8, 16, 24 hours).

-

As a control, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody for the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Strip the membrane and re-probe for the loading control.

-

Quantify the band intensities using densitometry software, normalize the POI levels to the loading control, and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Pomalidomide-PEG1-C2-N3 | TargetMol [targetmol.com]

- 7. biocompare.com [biocompare.com]

An In-depth Technical Guide to Pomalidomide-PEG1-C2-COOH for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A critical component in the design of effective PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Pomalidomide (B1683931), a derivative of thalidomide, is a potent and widely utilized ligand for the Cereblon (CRBN) E3 ligase. This technical guide provides a comprehensive overview of Pomalidomide-PEG1-C2-COOH, a key building block for the construction of Pomalidomide-based PROTACs.

This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based Cereblon ligand and a 1-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid.[1][2] This functional handle allows for the covalent attachment of a target-specific ligand, completing the PROTAC molecule. The inclusion of the PEG linker can enhance the solubility and cell permeability of the final PROTAC conjugate.[3]

Core Concepts of Pomalidomide-Based PROTACs

Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[4] This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the target protein by the E3 ligase complex.[4][5] The polyubiquitin (B1169507) chain acts as a molecular flag, marking the target protein for recognition and subsequent degradation by the 26S proteasome.[1] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules, offering a catalytic mode of action.[6]

The affinity of the Pomalidomide moiety for Cereblon is a critical determinant of PROTAC efficacy. Pomalidomide itself exhibits strong binding to CRBN, which contributes to the efficient formation of the ternary complex.[1]

Physicochemical Properties and Data Presentation

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis and biological evaluation.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₉N₃O₇ | [2] |

| Molecular Weight | 389.36 g/mol | [2] |

| CAS Number | 2139348-60-8 | [2] |

| Appearance | Solid | [1] |

| Solubility | DMSO: ≥ 125 mg/mL (321.04 mM) | [2][7] |

| Storage (Solid) | 4°C, stored under nitrogen, away from moisture | [2] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (stored under nitrogen, away from moisture) | [2] |

Quantitative data for PROTACs utilizing Pomalidomide-based linkers:

| PROTAC | Target Protein | DC₅₀ | IC₅₀ | Cell Line | Reference |

| CP-10 | CDK6 | 2.1 nM | - | MOLM-14 | [6][8][9][10] |

| Compound 15 | EGFR | 43.4 nM | 0.22 µM (EGFRʷᵗ) | A549 | [4] |

| Compound 16 | EGFR | 32.9 nM | 0.10 µM (EGFRʷᵗ), 4.02 µM (EGFRᵀ⁷⁹⁰ᴹ) | A549 | [4] |

Note: CP-10 was synthesized using a related Pomalidomide-PEG1-C2-N₃ linker.

Signaling and Experimental Workflow Diagrams

Cereblon-Mediated Ubiquitination Pathway

The following diagram illustrates the mechanism of action of a Pomalidomide-based PROTAC in recruiting a target protein to the CRL4-CRBN E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biocompare.com [biocompare.com]

Understanding the Ubiquitin-Proteasome System with Pomalidomide-PEG1-C2-COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a vast array of proteins, thereby regulating numerous physiological processes. Its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A groundbreaking therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), has emerged to harness the UPS for the targeted degradation of disease-causing proteins. This technical guide provides an in-depth exploration of the UPS in the context of a key chemical tool, Pomalidomide-PEG1-C2-COOH, a versatile building block for the synthesis of potent and specific PROTACs.

This compound is a pre-synthesized E3 ligase ligand-linker conjugate. It incorporates the high-affinity Cereblon (CRBN) ligand, pomalidomide (B1683931), connected to a short polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This functional group allows for straightforward conjugation to a ligand targeting a protein of interest, thereby streamlining the synthesis of novel PROTACs.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated and intricate process involving two major steps: ubiquitination and proteasomal degradation.

-

Ubiquitination: This process involves the covalent attachment of a small regulatory protein, ubiquitin, to a target protein. This is a hierarchical enzymatic cascade involving:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. The human genome encodes over 600 E3 ligases, providing substrate specificity.

This process is often repeated to form a polyubiquitin (B1169507) chain on the target protein, which serves as a recognition signal for the proteasome.

-

-

Proteasomal Degradation: The 26S proteasome is a large, multi-catalytic protease complex that recognizes, unfolds, and degrades polyubiquitinated proteins into small peptides.

Pomalidomide-Based PROTACs and the UPS

Pomalidomide is an immunomodulatory drug that functions as a "molecular glue" by binding to the E3 ligase Cereblon (CRBN), a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters CRBN's substrate specificity, leading to the ubiquitination and degradation of specific neosubstrates.

PROTACs based on pomalidomide leverage this interaction. A pomalidomide-based PROTAC is a heterobifunctional molecule with three key components:

-

A Pomalidomide Moiety: Binds to the E3 ligase CRBN.

-

A Ligand for a Protein of Interest (POI): Binds to the target protein intended for degradation.

-

A Linker: Covalently connects the pomalidomide moiety and the POI ligand.

By simultaneously binding to both CRBN and the POI, the PROTAC forms a ternary complex, bringing the target protein into close proximity with the E3 ligase machinery. This induced proximity triggers the polyubiquitination of the POI, marking it for degradation by the proteasome. The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.

This compound in PROTAC Synthesis

This compound is a ready-to-use building block for the synthesis of pomalidomide-based PROTACs. The terminal carboxylic acid (COOH) group provides a convenient handle for amide bond formation with an amine-functionalized ligand for a protein of interest.

An In-depth Technical Guide to Pomalidomide-PEG1-C2-COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pomalidomide-PEG1-C2-COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document consolidates critical datasheet specifications, explores the underlying signaling pathways of its active pomalidomide (B1683931) component, and outlines conceptual experimental workflows for its application in targeted protein degradation.

Core Specifications

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a PEG1 linker with a terminal carboxylic acid for further chemical modification.[1][2] This bifunctional molecule is a crucial component for creating PROTACs, which are designed to selectively eliminate target proteins from cells.[1][2]

| Parameter | Value | Reference |

| Synonyms | Thalidomide-NH-PEG1-COOH, Pomalidomide-PEG1-CO2H | |

| CAS Number | 2139348-60-8 | [1] |

| Molecular Formula | C18H19N3O7 | [1] |

| Molecular Weight | 389.36 g/mol | [1] |

| Purity | ≥98% to 99.76% | [2] |

| Appearance | Solid |

Physicochemical Properties

The solubility and storage conditions are critical for the effective use of this compound in experimental settings.

| Property | Details | Reference |

| Solubility | Soluble in DMSO (≥ 125 mg/mL) | [1][3] |

| In vivo formulation 1: ≥ 2.08 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in saline) | [1] | |

| In vivo formulation 2: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [1] | |

| Storage | Powder: 4°C, stored under nitrogen, away from moisture. Long-term at -20°C (up to 3 years) or -80°C. | [1][2][4] |

| In solvent: -80°C for up to 6 months; -20°C for up to 1 month. | [2][4] |

Biological Activity

| Parameter | Details | Reference |

| Target | Cereblon (CRBN) E3 Ubiquitin Ligase | [1][] |

| Pathway | PROTAC | [1] |

| Mechanism of Action | The pomalidomide component binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[][6] This interaction recruits the complex to a target protein of interest (when incorporated into a PROTAC), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[] Pomalidomide itself is known to induce the degradation of neo-substrate proteins Ikaros (IKZF1) and Aiolos (IKZF3).[][6] |

Signaling Pathway of Pomalidomide

Pomalidomide exerts its therapeutic effects through a distinct molecular mechanism involving the modulation of the E3 ubiquitin ligase complex. The following diagram illustrates the key steps in this signaling cascade.

References

Methodological & Application

Synthesis of Pomalidomide-PEG1-C2-COOH: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Pomalidomide-PEG1-C2-COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ligase, making its derivatives essential for targeted protein degradation research.

Introduction

Pomalidomide, an immunomodulatory drug, functions by binding to the Cereblon (CRBN) component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex. This interaction can be harnessed in PROTAC technology to bring a protein of interest into proximity with the E3 ligase machinery, thereby inducing its degradation. The synthesis of pomalidomide derivatives functionalized with a linker terminating in a reactive group, such as a carboxylic acid, is a critical step in the assembly of PROTACs. The PEG1-C2-COOH linker provides a hydrophilic spacer with a terminal carboxylic acid for conjugation to a ligand targeting a protein of interest.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process:

-

Synthesis of the Linker: Preparation of tert-butyl 3-(2-aminoethoxy)propanoate, a protected form of the PEG1-C2-COOH linker.

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of 4-fluorothalidomide with the protected linker, followed by deprotection of the tert-butyl ester to yield the final product.

This strategy utilizes a protected carboxylic acid to prevent side reactions during the SNAr coupling, a common and effective method for synthesizing pomalidomide derivatives.[1][2][3]

Data Presentation

Table 1: Reagents for the Synthesis of this compound

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-(2-Aminoethoxy)ethanol (B1664899) | C4H11NO2 | 105.14 | Starting Material |

| tert-Butyl bromoacetate (B1195939) | C6H11BrO2 | 195.05 | Alkylating Agent |

| Potassium tert-butoxide | C4H9KO | 112.21 | Base |

| 4-Fluorothalidomide | C13H9FN2O4 | 276.22 | Pomalidomide Precursor |

| Diisopropylethylamine (DIPEA) | C8H19N | 129.24 | Base |

| Dimethyl sulfoxide (B87167) (DMSO) | C2H6OS | 78.13 | Solvent |

| Trifluoroacetic acid (TFA) | C2HF3O2 | 114.02 | Deprotecting Agent |

| Dichloromethane (B109758) (DCM) | CH2Cl2 | 84.93 | Solvent |

Table 2: Summary of Reaction Steps and Typical Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1a | O-Alkylation | tert-Butyl bromoacetate, Potassium tert-butoxide | THF | 0 to RT | 12 | 50-60 |

| 1b | Phthalimide (B116566) Protection | Phthalic anhydride | Toluene | Reflux | 4 | 80-90 |

| 1c | Deprotection | Hydrazine (B178648) | Ethanol | Reflux | 2 | 70-80 |

| 2a | SNAr Reaction | 4-Fluorothalidomide, DIPEA | DMSO | 90 | 12 | 60-70 |

| 2b | Deprotection | TFA | DCM | RT | 2 | >95 |

Experimental Protocols

Part 1: Synthesis of tert-butyl 3-(2-aminoethoxy)propanoate (Protected Linker)

This procedure is adapted from similar syntheses of amino-PEG-esters.

Step 1a: Synthesis of tert-butyl 2-(2-hydroxyethoxy)acetate

-

To a solution of 2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add potassium tert-butoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add tert-butyl bromoacetate (1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain tert-butyl 2-(2-hydroxyethoxy)acetate.

Step 1b: Synthesis of tert-butyl 2-(2-phthalimidoethoxy)acetate

-

To a solution of tert-butyl 2-(2-hydroxyethoxy)acetate (1.0 eq) and phthalimide (1.1 eq) in anhydrous THF, add triphenylphosphine (B44618) (1.2 eq).

-

Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Concentrate the reaction mixture and purify by silica gel column chromatography to yield tert-butyl 2-(2-phthalimidoethoxy)acetate.

Step 1c: Synthesis of tert-butyl 3-(2-aminoethoxy)propanoate

-

Dissolve tert-butyl 2-(2-phthalimidoethoxy)acetate (1.0 eq) in ethanol.

-

Add hydrazine monohydrate (2.0 eq) and reflux the mixture for 2 hours.

-

Cool the reaction to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 3-(2-aminoethoxy)propanoate, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

Step 2a: Synthesis of tert-butyl Pomalidomide-PEG1-C2-O-tBu

-

To a solution of 4-fluorothalidomide (1.0 eq) and tert-butyl 3-(2-aminoethoxy)propanoate (1.1 eq) in dimethyl sulfoxide (DMSO), add diisopropylethylamine (DIPEA) (3.0 eq).[1]

-

Heat the reaction mixture to 90 °C and stir for 12 hours.[3]

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with dichloromethane (DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford tert-butyl Pomalidomide-PEG1-C2-O-tBu.

Step 2b: Synthesis of this compound

-

Dissolve the purified tert-butyl Pomalidomide-PEG1-C2-O-tBu (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

-

Stir the reaction at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Filter and dry the solid to obtain the final product, this compound.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Application Notes and Protocols: Conjugation of Pomalidomide-PEG1-C2-COOH to a Protein of Interest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide (B1683931), an immunomodulatory agent, functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the targeted degradation of specific proteins.[1][2][3][4][5][6] The conjugation of Pomalidomide to a protein of interest, such as an antibody, to create an Antibody-Drug Conjugate (ADC) or other protein construct, is a powerful strategy in drug development. This approach allows for the targeted delivery of Pomalidomide's therapeutic activity. The Pomalidomide-PEG1-C2-COOH linker is specifically designed for this purpose, with a terminal carboxylic acid group that can be covalently coupled to primary amines (e.g., lysine (B10760008) residues) on the surface of a protein.

This document provides detailed protocols for the conjugation of this compound to a protein of interest using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[7][8][][10] Additionally, it outlines methods for the characterization of the resulting conjugate.

Principle of Conjugation

The conjugation process is a two-step reaction:

-

Activation of Carboxylic Acid: EDC activates the terminal carboxyl group of this compound. The addition of NHS (or its water-soluble analog, Sulfo-NHS) forms a more stable amine-reactive NHS ester, which helps to improve coupling efficiency and minimize side reactions.[7][][10]

-

Amide Bond Formation: The NHS ester reacts with primary amine groups on the protein of interest to form a stable amide bond, covalently linking the Pomalidomide-PEG linker to the protein.[11][12]

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Reagent/Material | Recommended Specifications | Supplier (Example) |

| Protein of Interest | >95% purity, in an amine-free buffer (e.g., PBS) | In-house or commercial |

| This compound | >98% purity | MedChemExpress |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular Biology Grade | Thermo Fisher Scientific |

| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Molecular Biology Grade | Thermo Fisher Scientific |

| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Prepare in-house |

| Conjugation Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Prepare in-house or commercial |

| Quenching Solution | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Prepare in-house |

| Desalting Columns | Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific |

| Solvents | Anhydrous Dimethylsulfoxide (DMSO) | Sigma-Aldrich |

Protocol 1: Conjugation of this compound to a Protein

This protocol is a general guideline and may require optimization based on the specific protein of interest.

1. Preparation of Reagents:

-

Protein Solution: Prepare the protein of interest at a concentration of 2-10 mg/mL in Conjugation Buffer (PBS, pH 7.4).

-

This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.

-

EDC Solution: Immediately before use, dissolve EDC in Activation Buffer to a final concentration of 10 mg/mL.

-

NHS/Sulfo-NHS Solution: Immediately before use, dissolve NHS or Sulfo-NHS in Activation Buffer to a final concentration of 10 mg/mL.

2. Activation of this compound:

-

In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

-

Add the freshly prepared EDC and NHS/Sulfo-NHS solutions. The recommended molar ratio of Pomalidomide-linker:EDC:NHS is 1:5:10.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation to the Protein:

-

Add the activated this compound mixture to the protein solution. The recommended molar excess of the Pomalidomide linker to the protein is 20-fold, but this should be optimized.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching the Reaction:

-

Add the Quenching Solution (e.g., Tris-HCl) to a final concentration of 50 mM to stop the reaction.

-

Incubate for 15 minutes at room temperature.

5. Purification of the Conjugate:

-

Remove excess, unreacted Pomalidomide-linker and other small molecules by using a desalting column equilibrated with Conjugation Buffer. Follow the manufacturer's instructions for the desalting column.

-

The purified Pomalidomide-protein conjugate is now ready for characterization.

Experimental Workflow

Caption: Experimental workflow for conjugating this compound to a protein.

Characterization of the Pomalidomide-Protein Conjugate

Protocol 2: Determination of Drug-to-Protein Ratio (DPR) by UV-Vis Spectroscopy

The average number of Pomalidomide molecules conjugated to each protein, known as the Drug-to-Protein Ratio (DPR) or Drug-to-Antibody Ratio (DAR) for antibodies, can be estimated using UV-Vis spectroscopy.[3][] This method requires that the drug and protein have distinct absorbance maxima.[][13]

1. Determine Molar Extinction Coefficients:

-

Measure the molar extinction coefficient of the protein at 280 nm (ε_P,280_).

-

Measure the molar extinction coefficient of this compound at its absorbance maximum (λ_max_) (ε_D,λmax_) and at 280 nm (ε_D,280_).

2. Measure Absorbance of the Conjugate:

-

Measure the absorbance of the purified Pomalidomide-protein conjugate at 280 nm (A_conj,280_) and at the λ_max_ of the drug (A_conj,λmax_).

3. Calculate DPR:

-

The concentration of the protein (C_P_) and the drug (C_D_) in the conjugate solution can be calculated using the following equations based on the Beer-Lambert law:

A_conj,280_ = (ε_P,280_ * C_P_) + (ε_D,280_ * C_D_) A_conj,λmax_ = (ε_P,λmax_ * C_P_) + (ε_D,λmax_ * C_D_)

(Assuming the protein has negligible absorbance at the drug's λ_max_)

-

Solve the system of equations for C_P_ and C_D_.

-

The DPR is then calculated as: DPR = C_D_ / C_P_

Protocol 3: Analysis by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC-HPLC separates proteins based on their hydrophobicity. Since the Pomalidomide linker is hydrophobic, proteins with a higher number of conjugated linkers will be more hydrophobic and have a longer retention time on the HIC column.[7][8][11] This allows for the determination of the distribution of different drug-loaded species.[5][12]

1. HIC-HPLC System and Column:

-

Use a biocompatible HPLC system.

-

Select a suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR).

2. Mobile Phases:

-

Mobile Phase A: 2 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.

3. Gradient Elution:

-

Inject the purified conjugate onto the column equilibrated with a high percentage of Mobile Phase A.

-

Apply a decreasing gradient of Mobile Phase A (and increasing gradient of Mobile Phase B) to elute the different conjugate species.

-

Monitor the elution profile at 280 nm.

4. Data Analysis:

-

The chromatogram will show a series of peaks, with earlier peaks corresponding to unconjugated protein and later peaks corresponding to protein with increasing numbers of conjugated Pomalidomide linkers.

-

The area of each peak can be used to calculate the relative abundance of each species.

Protocol 4: Mass Spectrometry (MS) Analysis

Intact mass analysis by mass spectrometry provides a precise measurement of the molecular weight of the conjugate, confirming the covalent attachment of the Pomalidomide linker and allowing for the determination of the different drug-loaded species.[1][2][4]

1. Sample Preparation:

-

Desalt the purified conjugate into a volatile buffer (e.g., ammonium acetate).

2. Mass Spectrometry:

-

Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.

-

Acquire the data in the positive ion mode.

3. Data Analysis:

-

Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different species present in the sample.

-

The mass difference between the unconjugated protein and the conjugated species will correspond to the mass of the attached this compound molecules.

Pomalidomide's Mechanism of Action: Signaling Pathway

Pomalidomide exerts its therapeutic effects by hijacking the Cereblon E3 ubiquitin ligase complex.[1][2][3][4][5][6] This leads to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[14] The degradation of these transcription factors results in two major downstream effects: direct anti-myeloma activity and immunomodulation.[6][15] The degradation of Ikaros and Aiolos leads to the downregulation of c-Myc and IRF4, which are critical for the survival of multiple myeloma cells.[6][15]

Caption: Pomalidomide's mechanism of action leading to protein degradation and downstream effects.

Data Presentation

| Parameter | Method | Expected Outcome |

| Drug-to-Protein Ratio (DPR) | UV-Vis Spectroscopy | A numerical value representing the average number of Pomalidomide molecules per protein. |

| Conjugate Distribution | HIC-HPLC | Chromatogram showing peaks for unconjugated protein and species with varying numbers of conjugated linkers. |

| Molecular Weight Confirmation | Mass Spectrometry | Deconvoluted mass spectrum confirming the mass of the unconjugated protein and the mass additions corresponding to the conjugated Pomalidomide linkers. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | - Inactive EDC/NHS (hydrolyzed)- Incorrect buffer pH- Insufficient molar excess of linker | - Use fresh EDC/NHS solutions- Ensure Activation Buffer is pH 6.0 and Conjugation Buffer is pH 7.2-8.5- Increase the molar excess of the Pomalidomide linker |

| Protein Precipitation | - High concentration of organic solvent (DMSO)- Protein instability under reaction conditions | - Keep the volume of DMSO below 10% of the total reaction volume- Perform the conjugation at 4°C |

| High Levels of Aggregates | - Inter-protein cross-linking | - Consider a two-step purification process, removing excess activated linker before adding to the protein |

| Inconsistent HIC-HPLC Results | - Column degradation- Improper mobile phase preparation | - Use a new or thoroughly cleaned HIC column- Prepare fresh mobile phases and ensure correct salt concentrations and pH |

References

- 1. sciex.com [sciex.com]

- 2. Characterization of intact antibody-drug conjugates from plasma/serum in vivo by affinity capture capillary liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]

- 6. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADC Analysis by Hydrophobic Interaction Chromatography [pubmed.ncbi.nlm.nih.gov]

- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. researchgate.net [researchgate.net]

- 12. cellmosaic.com [cellmosaic.com]

- 13. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 14. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BTK Degradation Using Pomalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. This technology offers a powerful alternative to traditional small-molecule inhibitors, with the potential to overcome drug resistance and target proteins previously considered "undruggable."[1]

This document provides detailed application notes and protocols for the use of Pomalidomide-PEG1-C2-COOH as a component in a PROTAC designed to degrade Bruton's tyrosine kinase (BTK). This compound is an E3 ligase ligand-linker conjugate.[2] It incorporates the pomalidomide (B1683931) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG1-C2-COOH linker ready for conjugation to a BTK-targeting ligand (warhead).[2][3]

BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[4] PROTAC-mediated degradation of BTK has been shown to be a highly effective strategy.[5]

Mechanism of Action

A PROTAC constructed using this compound functions by forming a ternary complex between BTK and the CRBN E3 ligase.[6] This proximity induces the ubiquitination of BTK by the E3 ligase, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple BTK proteins.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Pomalidomide-PEG1-C2-COOH in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-PEG1-C2-COOH is a synthetic ligand-linker conjugate designed for applications in targeted protein degradation, specifically within the field of Proteolysis Targeting Chimeras (PROTACs). It incorporates the potent E3 ubiquitin ligase ligand, Pomalidomide, which binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] The molecule is functionalized with a single polyethylene (B3416737) glycol (PEG) unit and a terminal carboxylic acid, providing a versatile anchor point for conjugation to a target protein ligand, thus forming a PROTAC.[2] Understanding the cellular activity of this standalone E3 ligase ligand is crucial for designing and interpreting PROTAC experiments, as it can be used as a critical negative control to elucidate the specific effects of the bifunctional degrader.

Pomalidomide itself is an immunomodulatory drug (IMiD) that induces the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] The degradation of these factors leads to various downstream effects, including anti-proliferative and immunomodulatory activities.[6] When used in cell culture, this compound is expected to engage with CRBN and may elicit similar effects on neosubstrate levels, depending on the cell type and experimental conditions.

Mechanism of Action: CRBN-Mediated Degradation

Pomalidomide functions as a "molecular glue," enhancing the interaction between CRBN and its neosubstrates.[7] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PEG-linker and carboxylic acid moiety on this compound are designed to have minimal interference with its binding to CRBN, allowing it to serve as an effective CRBN ligand.[8]

Data Presentation

The following tables summarize key quantitative data for Pomalidomide and related compounds. This information can serve as a guide for designing experiments with this compound.

Table 1: Binding Affinities and Cellular Potency of Pomalidomide and Related Ligands

| Compound | Assay Type | Target | IC50 | Cell Line | Reference |

| Pomalidomide | TR-FRET Binding Assay | CRBN | 1.2 µM | - | [9] |

| Pomalidomide | CRBN Binding Dose-Response | CRBN | ~2 µM | U266 | [10] |

| Lenalidomide | TR-FRET Binding Assay | CRBN | 1.5 µM | - | [9] |

| Lenalidomide | CRBN Binding Dose-Response | CRBN | ~2 µM | U266 | [10] |

Table 2: Recommended Concentration Ranges for Cell Culture Experiments

| Compound | Application | Recommended Concentration Range | Cell Line Example | Reference |

| Pomalidomide | Neosubstrate Degradation | 0.1 - 10 µM | Multiple Myeloma (MM.1S) | [11] |

| Pomalidomide | Cell Viability (IC50) | 8 - 10 µM (at 48h) | RPMI8226, OPM2 | [6] |

| This compound | CRBN Engagement (as control) | 0.1 - 10 µM (empirical determination required) | N/A | Inferred from Pomalidomide data |

| PROTAC (with Pomalidomide ligand) | Target Protein Degradation (DC50) | Nanomolar to low micromolar range | Varies by target and PROTAC | [8] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the manufacturer's product sheet, this compound is soluble in DMSO.[2]

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for 1 mg of powder (Molecular Weight: 389.36 g/mol ), add 256.8 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if precipitation occurs.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Western Blot Analysis of IKZF1 and IKZF3 Degradation

Materials:

-

Target cells (e.g., multiple myeloma cell lines like MM.1S, RPMI-8226)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

PROTAC of interest (if applicable)

-

Vehicle control (DMSO)

-